C-3 vs. C-6 Boronic Acid Regioisomer: Price and Availability Comparison for Procurement Decisions
For scientific procurement, the 3-boronic acid regioisomer directly addresses the pharmacophorically critical C-3 position, whereas the 6-boronic acid regioisomer (CAS 2828447-05-6) provides an alternative vector. Based on vendor catalog data, the 6-boronic acid is listed at 1g for ¥1330 (MACKLIN, 95% purity) or 1g for €280.00 (CymitQuimica) . In contrast, the 3-boronic acid (CAS 2408430-24-8) is supplied by Leyan at 97% purity (price on inquiry) and by AKSci at 95% purity . Selection between these regioisomers must be driven by the target pharmacophoric vector: SAR studies from the BMP inhibitor program show that 3-position substitution is essential for ALK2 vs. ALK3 selectivity (>300-fold), demonstrating that the choice of regioisomer has direct biological consequences [1].
| Evidence Dimension | Cost per gram and commercial availability of regioisomeric boronic acids |
|---|---|
| Target Compound Data | 1g: Price on inquiry (Leyan, 97%); available from AKSci (95%) CAS 2408430-24-8 |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidin-6-ylboronic acid: 1g = ¥1330 (MACKLIN, 95%) or 1g = €280.00 (CymitQuimica) CAS 2828447-05-6 |
| Quantified Difference | Not directly comparable; the 6-isomer has greater listed supplier availability, but the 3-isomer serves a functionally distinct pharmacophoric vector |
| Conditions | Vendor catalog data as of 2024-2025; prices subject to change |
Why This Matters
The choice between regioisomers must be driven by the specific C-3 vs. C-6 vector requirement; SAR evidence confirms C-3 substitution modulates ALK2 selectivity by >300-fold, meaning substitution of one regioisomer for the other is not pharmacophorically valid.
- [1] Mo, J. S.; et al. Development of a Potent and ALK2 Selective BMP Inhibitor. NBK259191. ML347 (3-position quinoline-substituted) shows >300-fold selectivity for ALK2 (IC50 = 32–152 nM) over ALK3 (IC50 > 10 μM). View Source
